Cas no 89868-13-3 (3-Chloro-6-phenylpyridazin-4-ol)

3-Chloro-6-phenylpyridazin-4-ol is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at the 3-position, a phenyl group at the 6-position, and a hydroxyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine and hydroxyl groups offer sites for further functionalization, enabling diverse derivatization pathways. Its aromatic phenyl group enhances stability while contributing to π-stacking interactions, which can be leveraged in drug design. The compound’s well-defined structure and synthetic versatility make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules.
3-Chloro-6-phenylpyridazin-4-ol structure
89868-13-3 structure
Product Name:3-Chloro-6-phenylpyridazin-4-ol
CAS No:89868-13-3
MF:C10H7ClN2O
MW:206.62838101387
CID:1032233
PubChem ID:13163244
Update Time:2025-10-28

3-Chloro-6-phenylpyridazin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-phenylpyridazin-4-ol
    • 3-chloro-6-phenyl-1H-pyridazin-4-one
    • 3-CHLORO-6-PHENYL-PYRIDAZIN-4-OL
    • 3-Chloro-6-phenyl-4-pyridazinol (ACI)
    • 3-Chloro-4-hydroxy-6-phenylpyridazine
    • SCHEMBL530338
    • 3-Chloro-6-phenylpyridazin-4(1H)-one
    • 89868-13-3
    • DB-008298
    • WLYUVEILZKSWBG-UHFFFAOYSA-N
    • DTXSID50523855
    • AKOS015899953
    • MDL: MFCD17170041
    • Inchi: 1S/C10H7ClN2O/c11-10-9(14)6-8(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14)
    • InChI Key: WLYUVEILZKSWBG-UHFFFAOYSA-N
    • SMILES: ClC1C(O)=CC(C2C=CC=CC=2)=NN=1

Computed Properties

  • Exact Mass: 206.0246905g/mol
  • Monoisotopic Mass: 206.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.363

3-Chloro-6-phenylpyridazin-4-ol Security Information

  • Storage Condition:Sealed in dry,2-8°C

3-Chloro-6-phenylpyridazin-4-ol Pricemore >>

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3-Chloro-6-phenylpyridazin-4-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  5 h, reflux; reflux → rt
Reference
Development of a novel therapeutic suppressor of brain proinflammatory cytokine up-regulation that attenuates synaptic dysfunction and behavioral deficits
Hu, Wenhui; Ranaivo, Hantamalala Ralay; Roy, Saktimayee M.; Behanna, Heather A.; Wing, Laura K.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(2), 414-418

Production Method 2

Reaction Conditions
1.1 Catalysts: Acetic acid
Reference
Synthesis of 4-amino-6-phenyl-3(2H)-pyridazinones: a general procedure
Sircar, Ila, Journal of Heterocyclic Chemistry, 1983, 20(6), 1473-6

3-Chloro-6-phenylpyridazin-4-ol Raw materials

3-Chloro-6-phenylpyridazin-4-ol Preparation Products

3-Chloro-6-phenylpyridazin-4-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89868-13-3)3-Chloro-6-phenylpyridazin-4-ol
Order Number:A916912
Stock Status:in Stock
Quantity:50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):435.0/724.0/1231.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89868-13-3)3-Chloro-6-phenylpyridazin-4-ol
A916912
Purity:99%/99%/99%
Quantity:50mg/100mg/250mg
Price ($):435.0/724.0/1231.0
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